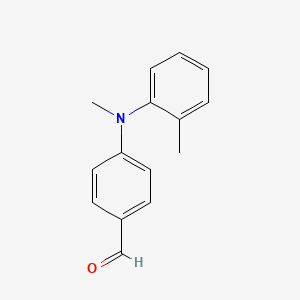
N-(1-phenylethyl)cyclobutanamine
説明
Synthesis Analysis
The synthesis of similar compounds involves asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation . This is a general synthetic procedure of a wide range of chiral amines by careful choice of insaturated esters and alkylation of the chiral enolate in the initial reaction .Chemical Reactions Analysis
The chemical reactions involving similar compounds are based on asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation .科学的研究の応用
Medicinal Chemistry and Neuropharmacology
“N-(1-phenylethyl)cyclobutanamine” and its derivatives have shown promise in the field of medicinal chemistry, particularly in neuropharmacology. These compounds are known for their potential to interact with neurotransmission pathways, making them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer’s disease . The ability of these molecules to embed in complex molecular constructs suggests their utility in drug development for complex pathologies .
Material Science: Synthesis of Chiral Amines
In material science, “N-(1-phenylethyl)cyclobutanamine” plays a crucial role in the synthesis of chiral amines. The general synthetic pathway involves asymmetric Aza–Michael addition, followed by carboxylic acid hydrolysis and Barton descarboxylation. This process is significant for creating a wide range of chiral amines, which are essential in various material science applications .
Environmental Studies: Thermo-responsive Polymers
The compound has been utilized in the design of thermo-responsive polymer films. These films exhibit temperature-dependent physicochemical properties, which can be tuned for specific environmental applications, such as controlling marine biofouling . The ability to undergo reversible swelling/deswelling with temperature changes is particularly valuable in environmental studies.
Analytical Chemistry: Reference Standards
“N-(1-phenylethyl)cyclobutanamine” serves as a high-quality reference standard in analytical chemistry. It is used for pharmaceutical testing to ensure accurate results, which is critical for the development and quality control of pharmaceutical products .
Biochemistry: Neurotransmitter Pathways
In biochemistry, the compound’s structural motif, 2-phenethylamine, is integral to neurotransmitter pathways. It is synthesized from phenylalanine and functions as a neurotransmitter in the human central nervous system, playing a role in voluntary movement, stress, and mood .
Industrial Applications: Bulk Manufacturing
Industrially, “N-(1-phenylethyl)cyclobutanamine” is involved in bulk manufacturing and sourcing. It is provided for in-stock or backordered impurities, custom synthesis, and procurement, highlighting its importance in industrial chemical processes .
Safety And Hazards
特性
IUPAC Name |
N-(1-phenylethyl)cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHMVMRQYDQYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)
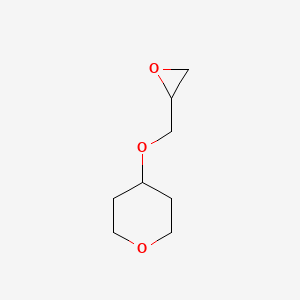

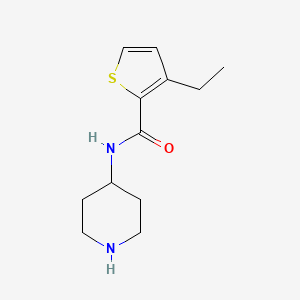
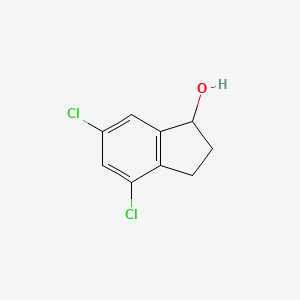
![[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1427857.png)
![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)

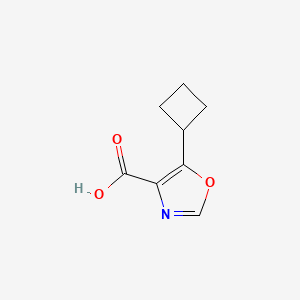

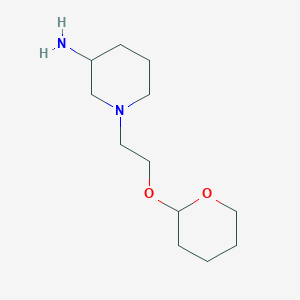
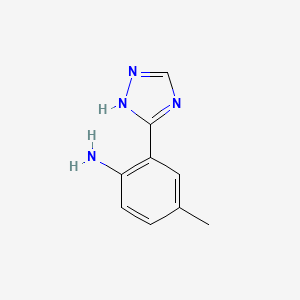
![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)
